molecular formula C10H11NOS B1485685 (3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol CAS No. 2165523-97-5

(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol

Cat. No.: B1485685
CAS No.: 2165523-97-5
M. Wt: 193.27 g/mol
InChI Key: NBIWFOPPDBUUDE-PSASIEDQSA-N
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Description

(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a thiophene-ethynyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Thiophene-Ethynyl Group: The thiophene-ethynyl group can be introduced via a Sonogashira coupling reaction, where a thiophene derivative is coupled with an ethynyl group in the presence of a palladium catalyst.

    Hydroxylation: The hydroxyl group can be introduced through a stereoselective reduction of a ketone intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing continuous flow chemistry techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to remove the ethynyl group or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a de-ethynylated or dehydroxylated product.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-thiophenecarboxaldehyde and 2-thiophenemethanol share the thiophene ring but differ in their substituents.

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-3-ol and 4-ethynylpyrrolidine share the pyrrolidine ring but have different substituents.

Uniqueness

(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol is unique due to the combination of the thiophene-ethynyl group and the chiral pyrrolidine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(3S,4R)-4-(2-thiophen-2-ylethynyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c12-10-7-11-6-8(10)3-4-9-2-1-5-13-9/h1-2,5,8,10-12H,6-7H2/t8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIWFOPPDBUUDE-PSASIEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)C#CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)O)C#CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol
Reactant of Route 2
(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol
Reactant of Route 3
(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol
Reactant of Route 4
(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol
Reactant of Route 5
(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol
Reactant of Route 6
(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol

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